molecular formula C4H2Br2N2O B1296910 4,5-Dibromopyridazin-3(2h)-one CAS No. 5788-58-9

4,5-Dibromopyridazin-3(2h)-one

Cat. No. B1296910
CAS RN: 5788-58-9
M. Wt: 253.88 g/mol
InChI Key: AGLQURQNVJVJNB-UHFFFAOYSA-N
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Description

4,5-Dibromopyridazin-3(2h)-one is a heterocyclic compound with the molecular formula C4H2Br2N2O and a molecular weight of 253.88 . It is a solid substance and is known for its wide range of pharmacological activities .


Synthesis Analysis

The synthesis of pyridazin-3(2h)-one derivatives has been a subject of interest due to their diverse pharmacological activities . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of 4,5-Dibromopyridazin-3(2h)-one consists of a six-membered ring containing two adjacent nitrogen atoms, two bromine atoms, and an oxygen atom . The InChI code for this compound is 1S/C4H2Br2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9) .


Physical And Chemical Properties Analysis

4,5-Dibromopyridazin-3(2h)-one is a solid substance . It has a molecular weight of 253.88 . The compound has a density of 2.5±0.1 g/cm3, a molar refractivity of 40.5±0.5 cm3, and a polar surface area of 41 Å2 .

Scientific Research Applications

Microwave-Assisted Synthesis and Antiprotozoal Activity

4,5-Dibromopyridazin-3(2H)-one derivatives have been synthesized using a microwave-assisted method and tested for their biological activities. These compounds exhibit significant antiprotozoal, antibacterial, and antiviral activities, making them candidates for further pharmacological studies (Kamiński et al., 2006).

Aminocarbonylation via Palladium Catalysis

In organic synthesis, 4,5-Dibromopyridazin-3(2H)-one derivatives have shown high reactivity in palladium-catalysed aminocarbonylation reactions. This process has led to the synthesis of various compounds, including 4,5-dicarboxamides, indicating the versatility of this compound in chemical transformations (Takács et al., 2012).

Synthesis of Pharmaceuticals and Pesticides

Derivatives of 4,5-Dibromopyridazin-3(2H)-one play a crucial role in the synthesis of pharmaceuticals and pesticides. These compounds are used as intermediates in the creation of various biologically active molecules, demonstrating their importance in drug discovery and agrichemical industries (Tsolomiti et al., 2007).

Nucleophilic Substitution Reactions

In the field of organic chemistry, 4,5-Dibromopyridazin-3(2H)-one derivatives are involved in nucleophilic substitution reactions. These reactions are essential for creating new chemical entities with potential application in various fields (Gomez-Gil et al., 1985).

Electrophilic Cyanation

2-Cyanopyridazin-3(2H)-one, a related compound, acts as an effective and selective electrophilic cyanating agent. This highlights its role in introducing cyano groups to various substrates, which is a key step in many organic synthesis protocols (Kim et al., 2005).

Safety And Hazards

The safety information for 4,5-Dibromopyridazin-3(2h)-one includes a GHS07 pictogram, a signal word of “Warning”, and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

While specific future directions for 4,5-Dibromopyridazin-3(2h)-one are not mentioned in the retrieved sources, the wide range of pharmacological activities of pyridazin-3(2h)-one derivatives suggests that this compound could be extensively studied for therapeutic benefits .

properties

IUPAC Name

4,5-dibromo-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLQURQNVJVJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284682
Record name 4,5-dibromopyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromopyridazin-3(2h)-one

CAS RN

5788-58-9
Record name 5788-58-9
Source DTP/NCI
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Record name 4,5-dibromopyridazin-3(2h)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dibromo-2,3-dihydropyridazin-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
O Ryabtsova, T Verhelst, M Baeten… - The Journal of …, 2009 - ACS Publications
The potential of halogen−magnesium exchange reactions, followed by quenching with electrophiles, for the functionalization of the pyridazin-3(2H)-one core was investigated. 2-Benzyl-…
Number of citations: 23 pubs.acs.org
T Verhelst, J Maes, Z Liu, S Sergeyev… - The Journal of Organic …, 2011 - ACS Publications
Selective bromine–magnesium exchange on 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one could be achieved when MesMgBr was used as reagent. With more nucleophilic RMgCl …
Number of citations: 11 pubs.acs.org
E Orhan, L Gundogdu, M Kose, Y Yokoyama - Journal of Photochemistry …, 2016 - Elsevier
Six novel photochromic bisarylpyridazinones containing 2,5-dimethylthiophene or 5-methyl-2-phenylthiazole unit were synthesized, and their photochromic and fluorescence properties …
Number of citations: 8 www.sciencedirect.com
T Verhelst, S Verbeeck, O Ryabtsova… - Organic …, 2011 - ACS Publications
Reaction of 2-benzyl-5-halopyridazin-3(2H)-ones (3) with Grignard reagents followed by quenching with electrophiles unexpectedly yielded 4,5-disubstituted pyridazin-3(2H)-ones …
Number of citations: 21 pubs.acs.org
Q Chen, HQ Li, K Yang, WJ Xu, Y Zeng… - Asian Journal of …, 2023 - Wiley Online Library
An eco‐friendly and efficient synthesis of pyridazin‐3(2H)‐ones from aromatic sulfonyl hydrazides and mucohalic acids has been developed. This facile strategy is carried out smoothly …
Number of citations: 2 onlinelibrary.wiley.com
T Yamasaki, E Kawaminami, T Yamada… - Journal of the …, 1991 - pubs.rsc.org
5-Hydrazinopyridazin-3(2H)-ones 1 reacted with dimethyl acetylenedicarboxylate 2 to give 4,6-dihydropyridazino[4,5-c] pyridazin-5-(1H)-ones 3 by cyclization with dehydrogenation. On …
Number of citations: 15 pubs.rsc.org
DG Brooke, EM van Dam, CKW Watts, A Khoury… - Bioorganic & medicinal …, 2014 - Elsevier
High-throughput screening of a small-molecule library identified a 5-triazolo-2-arylpyridazinone as a novel inhibitor of the important glycolytic enzyme 6-phosphofructo-2-kinase/2,6-…
Number of citations: 42 www.sciencedirect.com
BUW Maes - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
Publisher Summary The pyridazine nucleus is a π-deficient aromatic heterocycle. Each nitrogen atom of the 1,2-diazine activates its α- and γ-position for nucleophilic attack. …
Number of citations: 2 www.sciencedirect.com
JJ Kim, DH Kweon, SD Cho, HK Kim, EY Jung, SG Lee… - Tetrahedron, 2005 - Elsevier
2-Cyanopyridazin-3(2H)-ones are novel, effective, selective and electrophilic cyanating agents. A variety of amino, thiol and carbon nucleophiles are chemoselectively N-, S- or C-…
Number of citations: 53 www.sciencedirect.com
MC Gómez‐Gil, V Gómez‐Parra… - Archiv der …, 1986 - Wiley Online Library
4,5â•’Disubstituted Pyridazinâ•’3(2H)â•’ones as Hypotensive Drugs: Incorporation of a βâ Page 1 60 Gómez-Gil, Gómez-Parra, Sánchez and Torres Arch. Pharm. R' = CN). C,,…
Number of citations: 2 onlinelibrary.wiley.com

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